molecular formula C8H4ClF3O2 B1589262 2-chloro-4-(trifluoromethyl)benzoic Acid CAS No. 23228-45-7

2-chloro-4-(trifluoromethyl)benzoic Acid

Cat. No.: B1589262
CAS No.: 23228-45-7
M. Wt: 224.56 g/mol
InChI Key: DTIJZEUKFYGSEC-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H4ClF3O2. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a benzene ring, along with a carboxylic acid functional group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-iodobenzotrifluoride with carbon monoxide in the presence of a palladium catalyst. This method typically requires high-pressure conditions and a suitable solvent to facilitate the reaction .

Another method involves the etherification of 3,4-dichlorobenzotrifluoride with a suitable alcohol, followed by acidification to obtain the desired product . This reaction is often carried out in the presence of a crown-ether catalyst and a mixed solvent system, such as dimethyl sulfoxide and toluene, at elevated temperatures ranging from 130 to 175 degrees Celsius .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid with mixed nitric and sulfuric acids has been developed to improve safety and efficiency . This method allows for better control over reaction parameters and scalability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Nitro-substituted derivatives of this compound.

    Suzuki-Miyaura Coupling: Biaryl compounds with various substituents.

    Reduction: Amines or alcohols derived from the reduction of the carboxylic acid group.

Mechanism of Action

The mechanism of action of 2-chloro-4-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations such as coupling, nitration, and reduction. The presence of the chlorine and trifluoromethyl groups on the benzene ring influences the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

2-Chloro-4-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

The unique combination of the chlorine and trifluoromethyl groups in this compound imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIJZEUKFYGSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455881
Record name 2-chloro-4-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23228-45-7
Record name 2-chloro-4-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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